2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride
Description
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)pyridine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c12-7-9-3-4-14-11(6-9)15-5-1-2-10(13)8-15;/h3-4,6,10H,1-2,5,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNGENMRYANTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671469 | |
| Record name | 2-(3-Aminopiperidin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-29-3 | |
| Record name | 2-(3-Aminopiperidin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride is a derivative of isonicotinonitrile, which has garnered attention due to its potential biological activities, particularly in the context of treating various diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 241.71 g/mol
This compound features a piperidine ring, which is known for its versatility in medicinal chemistry, and an isonicotinonitrile moiety that contributes to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit Janus kinases (JAKs), which play a crucial role in signaling pathways associated with inflammation and immune responses .
- Anti-mycobacterial Activity : Some studies suggest that derivatives of isonicotinonitrile can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Therapeutic Applications
The compound has been investigated for various therapeutic applications, including:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been observed in related compounds, suggesting potential use in inflammatory diseases .
- Cancer Treatment : The ability to modulate immune responses positions this compound as a candidate for cancer therapies, particularly in targeting tumor microenvironments .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Assay Type | IC (µM) | Remarks |
|---|---|---|---|---|
| Study 1 | VERO Cells | Cytotoxicity | >32 | Non-toxic at high concentrations |
| Study 2 | M.tb (H37Rv) | MIC Assay | 0.88 | Effective against M. tuberculosis |
These studies indicate that the compound exhibits low toxicity towards mammalian cells while maintaining efficacy against mycobacterial strains.
Case Study 1: JAK Inhibition in Asthma Models
A study highlighted the effectiveness of JAK inhibitors in reducing airway inflammation and mucus production in asthma models, suggesting that similar compounds could provide therapeutic benefits in managing asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 2: Anti-tumor Activity
In another investigation, derivatives of isonicotinonitrile demonstrated significant anti-tumor activity by inhibiting the proliferation of cancer cell lines through modulation of immune responses .
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological activities, particularly as an inhibitor of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs). These kinases play crucial roles in immune response signaling pathways, making them valuable targets for treating various diseases.
Syk Inhibition
- Role in Disease : Syk is involved in the signaling of immune receptors on hematopoietic cells, including B cells and mast cells. Its overactivity is linked to allergic reactions and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Therapeutic Potential : Inhibition of Syk can modulate inflammatory responses, making it a candidate for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and certain types of lymphomas .
JAK Inhibition
- Mechanism : JAKs are critical for cytokine signaling and are implicated in various autoimmune diseases. Inhibiting these kinases can reduce inflammation and tissue damage in conditions like rheumatoid arthritis, psoriasis, and multiple sclerosis .
- Clinical Applications : Compounds targeting JAKs have shown promise in preclinical models for treating immune-mediated disorders .
Autoimmune Diseases
Research indicates that 2-(3-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride may be effective in managing autoimmune diseases by inhibiting Syk and JAK pathways:
- Rheumatoid Arthritis : Studies have demonstrated that JAK inhibitors can alleviate symptoms and reduce disease progression in animal models .
- Multiple Sclerosis : Inhibiting these pathways has been shown to decrease clinical signs of this debilitating disease, highlighting the compound's potential as a therapeutic agent .
Cancer Treatment
The compound's ability to inhibit kinases associated with B-cell signaling suggests its utility in oncology:
- B-cell Lymphoma : Preclinical studies indicate that Syk inhibitors can hinder the growth of B-cell malignancies driven by excessive Syk activity .
- Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents to enhance efficacy against cancer and inflammatory diseases .
Case Studies and Research Insights
Several case studies have documented the effectiveness of kinase inhibitors, including those related to this compound:
| Study | Focus | Findings |
|---|---|---|
| [J. Am. Soc. Nephrol., 2010] | Diabetic Nephropathy | Syk inhibition showed potential in reducing kidney damage in diabetic models. |
| [Eur. J. Pharmacol., 2008] | Asthma Models | JAK inhibitors reduced airway inflammation significantly compared to controls. |
| [Proc Natl Acad Sci USA, 2012] | Autoimmune Disorders | BET inhibitors demonstrated efficacy in reducing cytokine production linked to autoimmune responses. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The electron-withdrawing nitrile group at the 2-position of the pyridine ring activates the 4- and 6-positions for nucleophilic substitution. For example:
-
Amination reactions : The 4-position can undergo displacement with primary or secondary amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to yield substituted pyridines .
-
Halogenation : Electrophilic bromination at the 6-position occurs via radical intermediates when treated with N-bromosuccinimide (NBS) under UV light .
Table 1: Example Nucleophilic Substitutions
| Position | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4 | NH₂(CH₂)₂NH₂ | 2-(3-Aminopiperidin-1-yl)-4-(2-aminoethylamino)isonicotinonitrile | 68 | |
| 6 | NBS | 2-(3-Aminopiperidin-1-yl)-6-bromoisonicotinonitrile | 52 |
Acylation and Alkylation of the Piperidine Amine
The primary amine on the piperidine ring undergoes typical acylation and alkylation reactions:
-
Acylation : Reacts with acetyl chloride or benzoyl chloride in the presence of triethylamine to form amides (e.g., N-acetyl derivatives) .
-
Alkylation : Quaternary ammonium salts form when treated with methyl iodide or benzyl bromide under reflux conditions .
Key Conditions :
Cyano Group Reactivity
The nitrile group participates in:
-
Hydrolysis : Heating with concentrated HCl yields the corresponding carboxylic acid (2-(3-aminopiperidin-1-yl)isonicotinic acid) .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to a primary amine .
Table 2: Cyano Group Transformations
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 8h | Carboxylic acid | Intermediate for peptide coupling |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Primary amine | Bioactive analog synthesis |
Ring-Opening Reactions
Under strong acidic or basic conditions, the piperidine ring can undergo ring-opening:
-
Acid-mediated : Treatment with HBr/HOAc cleaves the piperidine ring, forming a linear diamine.
-
Base-mediated : NaOH in ethylene glycol at 150°C generates a secondary amine and formaldehyde .
Redox Reactions Involving the Heterocycle
The pyridine ring exhibits redox activity:
-
Oxidation : MnO₂ in acetone oxidizes the 3-aminopiperidine moiety to a ketone .
-
Reduction : NaBH₄ selectively reduces the pyridine ring to a piperidine system in methanol .
Key Research Findings
-
Synthetic Utility : The compound serves as a precursor for JAK kinase inhibitors via displacement reactions at the pyridine 4-position .
-
Structure-Activity Relationship (SAR) : Derivatives with bulkier piperidine substituents show enhanced binding to enzymatic targets (e.g., IC₅₀ = 0.06 µg/mL for N-morpholine analogs) .
-
Stability : The hydrochloride salt form improves solubility but is hygroscopic, requiring anhydrous storage .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Sitagliptin
Sitagliptin, a clinically approved DPP-4 inhibitor, serves as a benchmark in comparative studies. While both compounds share interactions with residues Tyr547 and Glu206, sitagliptin exhibits superior binding energy (−330.8 kJ/mol vs. −201.4 to −330.8 kJ/mol for other compounds) due to optimized hydrogen bonding and hydrophobic interactions .
2-(4-Aminopiperidin-1-yl)isonicotinonitrile Hydrochloride
This positional isomer differs by the placement of the amine group on the piperidine ring (4-position instead of 3).
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
A structurally complex analogue, this compound incorporates a dihydropyrimidinone ring. It shares interactions with Tyr547 and Tyr631 but demonstrates lower binding energy (−201.4 kJ/mol) than 2-(3-aminopiperidin-1-yl)isonicotinonitrile hydrochloride, likely due to reduced conformational flexibility .
Functional Analogues: Natural Product Inhibitors
Compounds like glycitein , pectolinarigenin , and moracin M exhibit DPP-4 inhibition but with distinct mechanisms. For example:
Comparative Binding Data
Table 1: Key Molecular Docking Parameters
| Compound | Binding Energy (kJ/mol) | Critical Residues | Bond Types |
|---|---|---|---|
| Sitagliptin (control) | −330.8 | Tyr547, Glu206, Tyr631 | Hydrogen, Hydrophobic |
| 2-(3-Aminopiperidin-1-yl)isonicotinonitrile | −298.3* | Tyr547, Tyr631, Glu205 | Hydrogen, Unfavorable |
| 2-({6-[(3R)-3-Aminopiperidin-1-yl]-...} | −201.4 | Tyr547, Trp629 | Hydrophobic |
| Glycitein | −245.6 | Trp629, Arg125 | Hydrogen |
| Pectolinarigenin | −250.1 | Tyr631, Glu206 | Hydrogen, Hydrophobic |
Structural Determinants of Efficacy
- Aminopiperidine Positioning: The 3-aminopiperidine group in the target compound enables optimal hydrogen bonding with Glu205 and Tyr547, enhancing affinity compared to 4-substituted analogues .
- Isonicotinonitrile Moiety: This group facilitates π-π stacking with aromatic residues (e.g., Tyr631), a feature absent in natural flavonoids like moracin M .
Preparation Methods
From Pyridine Derivatives (Patent WO2012041476A1)
According to the patent WO2012041476A1, compounds similar to this compound are prepared by reduction of precursor compounds where the piperidine ring is introduced via substitution reactions on pyridine or isoquinoline derivatives. The key points are:
- The piperidine substituent is introduced at the 2-position of the isonicotinonitrile ring.
- Aminopiperidine groups can be introduced via nucleophilic displacement of halogenated intermediates or via reductive amination of keto intermediates.
- The amino group on the piperidine ring may be protected during synthesis and deprotected later.
- The hydrochloride salt is formed by treatment with hydrochloric acid to improve compound stability and solubility.
This patent emphasizes the use of substituted pyridine derivatives and piperidine rings with various nitrogen functionalities, including 3-aminopiperidin-1-yl groups, as in the target compound.
Synthetic Steps Overview
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of isonicotinonitrile | Halogenation (e.g., 2-chloroisonicotinonitrile) | Prepares the site for nucleophilic substitution |
| 2 | Nucleophilic substitution with 3-aminopiperidine | 3-Aminopiperidine, solvent (e.g., ethanol or DMF), base (e.g., triethylamine) | Nucleophilic attack on activated pyridine ring |
| 3 | Purification of free base | Crystallization or chromatography | Removal of impurities |
| 4 | Formation of hydrochloride salt | HCl in ethanol or ether | Improves compound stability and handling |
Detailed Reaction Conditions and Yields
While exact yields vary depending on specific synthetic conditions and scale, typical yields for the nucleophilic substitution step range from 60% to 85%, with overall yields depending on purification efficiency.
- Activation of isonicotinonitrile : Using 2-chloroisonicotinonitrile as starting material is common, prepared via chlorination of isonicotinonitrile.
- Substitution reaction : Conducted under reflux conditions in polar aprotic solvents like DMF or DMSO, with bases to neutralize generated HCl.
- Salt formation : Hydrochloride salt is formed by bubbling dry HCl gas or adding HCl solution, followed by precipitation.
Research Findings and Optimization
- The choice of solvent and base critically affects the substitution efficiency.
- Protecting groups on the piperidine amino group are generally avoided to simplify synthesis unless specific selectivity is required.
- The hydrochloride salt form enhances aqueous solubility, which is important for biological assays.
- Purification by recrystallization from ethanol/ether mixtures is preferred for obtaining high-purity hydrochloride salt.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Activation of isonicotinonitrile | Chlorination | Isonicotinonitrile, POCl3 or other chlorinating agents | Reflux, inert atmosphere | 70-90 | Produces 2-chloroisonicotinonitrile intermediate |
| Nucleophilic substitution | Amination | 3-Aminopiperidine, base (triethylamine), solvent (DMF) | 80-120°C, 6-12 h | 60-85 | Substitution at 2-position |
| Purification | Crystallization | Ethanol, ether | Ambient to 0°C | - | Removes impurities |
| Salt formation | Hydrochloride preparation | HCl gas or HCl in ethanol | Ambient, stirring | Quantitative | Stabilizes compound |
Q & A
Q. What advanced separation techniques are suitable for isolating enantiomeric impurities?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol with 0.1% DEA) to resolve enantiomers. Alternatively, capillary electrophoresis (CE) with cyclodextrin-based buffers achieves baseline separation. Validate enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
